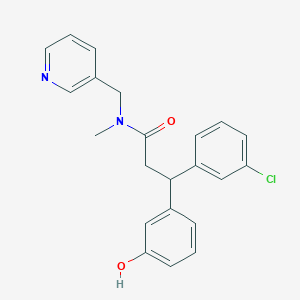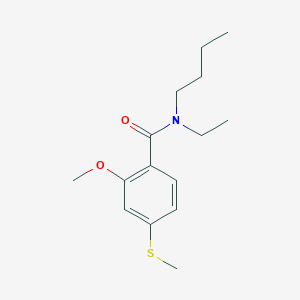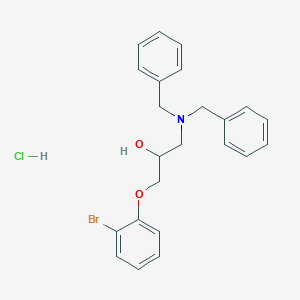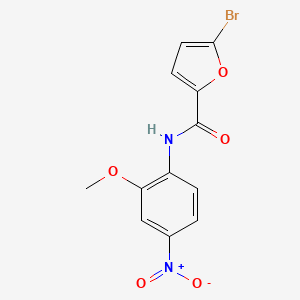
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(3-pyridinylmethyl)propanamide
Overview
Description
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(3-pyridinylmethyl)propanamide is a synthetic compound that belongs to the class of selective estrogen receptor modulators (SERMs). It is commonly referred to as a designer estrogen and has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(3-pyridinylmethyl)propanamide involves binding to estrogen receptors and modulating their activity. The compound has been shown to have both agonistic and antagonistic effects on estrogen receptors, depending on the tissue type. The compound has a higher affinity for estrogen receptor beta than estrogen receptor alpha, which makes it a promising candidate for the treatment of estrogen-related diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(3-pyridinylmethyl)propanamide have been extensively studied in vitro and in vivo. The compound has been shown to have a range of effects on various tissues, including bone, breast, and cardiovascular tissues. The compound has been shown to have anti-estrogenic effects on breast cancer cells, which makes it a promising candidate for the treatment of breast cancer. The compound has also been shown to have beneficial effects on bone density and cardiovascular health.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(3-pyridinylmethyl)propanamide in lab experiments include its high affinity for estrogen receptor beta, its selective estrogen receptor modulating activity, and its potential applications in the treatment of various estrogen-related diseases. The limitations of using the compound in lab experiments include its high cost, its limited availability, and the potential for off-target effects.
Future Directions
There are several future directions for research on 3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(3-pyridinylmethyl)propanamide. These include further optimization of the synthesis method to improve yield and purity, the development of more selective estrogen receptor modulators with improved therapeutic potential, and the investigation of the compound's potential applications in other estrogen-related diseases. Additionally, further studies are needed to elucidate the compound's mechanism of action and to investigate its potential for use in combination therapies.
Scientific Research Applications
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(3-pyridinylmethyl)propanamide has been extensively studied for its potential applications in scientific research. It has been shown to have selective estrogen receptor modulating activity, which makes it a promising candidate for the treatment of various estrogen-related diseases. The compound has been studied for its potential applications in breast cancer, osteoporosis, and cardiovascular disease.
properties
IUPAC Name |
3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-(pyridin-3-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O2/c1-25(15-16-5-4-10-24-14-16)22(27)13-21(17-6-2-8-19(23)11-17)18-7-3-9-20(26)12-18/h2-12,14,21,26H,13,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXKRLWIXWXFTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)CC(C2=CC(=CC=C2)O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,4'-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3977665.png)
![4-[bis(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenyl-2-butyn-1-ol hydrochloride](/img/structure/B3977670.png)
![methyl 4-methyl-3-{[2-(phenylthio)propanoyl]amino}benzoate](/img/structure/B3977676.png)
![3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide](/img/structure/B3977678.png)
![2,3,3-trichloro-2-propen-1-yl 6-[(cyclohexylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B3977681.png)
![methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate](/img/structure/B3977687.png)



![N-[3-(dipropylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B3977722.png)
![6-{[1-(4-fluorophenyl)ethyl]amino}-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B3977730.png)
![2-[(2-hydroxyethyl)amino]-3-[(3-methylphenyl)amino]naphthoquinone](/img/structure/B3977738.png)